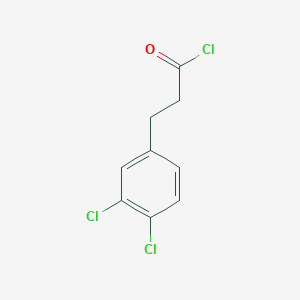

3-(3,4-dichlorophenyl)propanoyl Chloride

Description

BenchChem offers high-quality 3-(3,4-dichlorophenyl)propanoyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dichlorophenyl)propanoyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)propanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRTUMGWPLDVHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 3-(3,4-dichlorophenyl)propionyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3,4-dichlorophenyl)propionyl chloride is a crucial chemical intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in drug development. Safety protocols for handling this reactive compound are also detailed to ensure safe laboratory practices.

Chemical Structure and Properties

3-(3,4-dichlorophenyl)propionyl chloride is an acyl chloride characterized by a propionyl group attached to a 3,4-dichlorinated phenyl ring. This structure imparts a high degree of reactivity, making it a versatile reagent in organic synthesis.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₇Cl₃O |

| Molecular Weight | 237.51 g/mol |

| CAS Number | 7073-63-4 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 145-147 °C at 10 mmHg |

| Density | 1.413 g/cm³ |

| Solubility | Soluble in organic solvents, reacts violently with water |

The presence of the dichlorophenyl ring and the reactive acyl chloride group are key to its utility in creating complex molecules.

Synthesis of 3-(3,4-dichlorophenyl)propionyl chloride

The primary method for synthesizing 3-(3,4-dichlorophenyl)propionyl chloride is through the reaction of 3-(3,4-dichlorophenyl)propanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is common due to the convenient removal of its gaseous byproducts (SO₂ and HCl).

Diagram 1: Synthesis of 3-(3,4-dichlorophenyl)propionyl chloride

Caption: General reaction scheme for the synthesis of 3-(3,4-dichlorophenyl)propionyl chloride.

Experimental Protocol:

-

Reaction Setup: In a fume hood, a dry round-bottom flask is equipped with a reflux condenser and a dropping funnel. The system is kept under an inert atmosphere (e.g., nitrogen) to prevent moisture from entering.

-

Reagent Addition: 3-(3,4-dichlorophenyl)propanoic acid is dissolved in an anhydrous solvent (e.g., toluene). Thionyl chloride is then added dropwise to the solution.

-

Reaction Conditions: The mixture is heated to reflux and stirred for several hours until the reaction is complete, which is often indicated by the cessation of gas evolution.

-

Purification: The excess thionyl chloride and solvent are removed by distillation. The resulting crude product can be further purified by vacuum distillation to yield pure 3-(3,4-dichlorophenyl)propionyl chloride.

Applications in Organic Synthesis and Drug Development

3-(3,4-dichlorophenyl)propionyl chloride is a valuable building block for introducing the 3,4-dichlorophenylpropyl moiety into molecules. This functional group is present in several biologically active compounds.

Key Reactions:

-

Acylation: As a reactive acyl chloride, it readily participates in acylation reactions with nucleophiles like alcohols, amines, and arenes (in Friedel-Crafts reactions) to form esters, amides, and ketones, respectively.

Diagram 2: Reactivity of 3-(3,4-dichlorophenyl)propionyl chloride dot digraph "Reactivity of 3-(3,4-dichlorophenyl)propionyl chloride" { node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Acyl_Chloride" [label="3-(3,4-dichlorophenyl)propionyl chloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Alcohol" [label="Alcohol (R-OH)"]; "Amine" [label="Amine (R-NH₂)"]; "Arene" [label="Arene (Ar-H)"]; "Ester" [label="Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Amide" [label="Amide", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ketone" [label="Ketone", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Acyl_Chloride" -> "Ester" [label="+ Alcohol"]; "Acyl_Chloride" -> "Amide" [label="+ Amine"]; "Acyl_Chloride" -> "Ketone" [label="+ Arene (Friedel-Crafts)"]; }

An In-depth Technical Guide to 3-(3,4-Dichlorophenyl)propanoic Acid Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3,4-dichlorophenyl)propanoic acid chloride, a reactive chemical intermediate of significant interest in pharmaceutical and agrochemical research. This document delves into its chemical properties, synthesis, handling, and applications, offering field-proven insights for its effective and safe utilization.

Core Chemical and Physical Properties

3-(3,4-Dichlorophenyl)propanoic acid chloride, also known as 3-(3,4-dichlorophenyl)propanoyl chloride, is the acyl chloride derivative of 3-(3,4-dichlorophenyl)propanoic acid. As a reactive intermediate, it is typically synthesized and used in situ or stored under strictly anhydrous conditions for subsequent reactions.

The molecular weight of 3-(3,4-dichlorophenyl)propanoic acid chloride can be calculated from the molecular weight of its parent carboxylic acid.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(3,4-Dichlorophenyl)propanoic Acid | C₉H₈Cl₂O₂ | 219.06 |

| 3-(3,4-Dichlorophenyl)propanoic Acid Chloride | C₉H₇Cl₃O | 237.51 |

The conversion from the carboxylic acid to the acid chloride involves the substitution of a hydroxyl group (-OH, atomic weight ≈ 17.01 g/mol ) with a chlorine atom (Cl, atomic weight ≈ 35.45 g/mol ).

Synthesis and Experimental Protocols

The synthesis of 3-(3,4-dichlorophenyl)propanoic acid chloride from its corresponding carboxylic acid is a standard transformation in organic chemistry. The most common and effective method involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)[2].

Causality Behind Experimental Choices

Thionyl chloride is often the reagent of choice for several reasons:

-

Clean Reaction: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification[3].

-

Mild Conditions: The reaction can typically be conducted under relatively mild conditions, often at room temperature or with gentle heating[4].

-

High Yield: This method generally provides high yields of the desired acyl chloride.

Detailed Step-by-Step Methodology: Synthesis using Thionyl Chloride

This protocol is a representative procedure for the synthesis of an acyl chloride from a carboxylic acid and should be adapted and optimized for specific laboratory conditions.

Materials:

-

3-(3,4-Dichlorophenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Dry glassware

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or argon gas inlet

-

Ice bath

-

Rotary evaporator

Procedure:

-

Preparation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-(3,4-dichlorophenyl)propanoic acid (1.0 equivalent).

-

Dissolution: Add anhydrous dichloromethane to dissolve the carboxylic acid.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5 to 2.0 equivalents) to the stirred solution at room temperature. The addition should be done carefully as the reaction can be exothermic and will evolve HCl gas[5].

-

Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to reflux (around 40°C for DCM) for 1-3 hours, or until the evolution of gas ceases[4]. The progress of the reaction can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator[4]. It is crucial to use a vacuum trap with a base (e.g., NaOH solution) to neutralize the corrosive HCl and SO₂ vapors.

-

Purification: The crude 3-(3,4-dichlorophenyl)propanoic acid chloride can often be used directly in the next step without further purification. If necessary, it can be purified by distillation under high vacuum.

Caption: Workflow for the synthesis of 3-(3,4-dichlorophenyl)propanoic acid chloride.

Reactivity and Applications in Drug Development

Acyl chlorides are highly reactive electrophiles and readily undergo nucleophilic acyl substitution reactions. This reactivity makes 3-(3,4-dichlorophenyl)propanoic acid chloride a valuable intermediate in the synthesis of a variety of compounds.

Caption: Reactivity of 3-(3,4-dichlorophenyl)propanoic acid chloride with various nucleophiles.

Applications as a Synthetic Intermediate:

The 3,4-dichlorophenyl moiety is a common structural feature in many biologically active molecules. The corresponding propanoic acid and its derivatives are used in the synthesis of:

-

Pharmaceuticals: The dichlorophenyl group can enhance the binding affinity of a molecule to its biological target. For instance, compounds containing the 3-(3,4-dichlorophenyl) group have been investigated as neurokinin-1 (NK1) receptor antagonists[6]. Additionally, related structures have been explored for their potential as antiepileptic drugs[7]. The acid chloride would be a key intermediate for creating amide or ester linkages in the synthesis of these more complex molecules. Propionyl chloride itself is a precursor in the synthesis of fentanyl and its analogues, highlighting the regulatory scrutiny of such compounds[8].

-

Agrochemicals: Dichlorophenyl compounds are also utilized in the development of herbicides and pesticides.

Safety, Handling, and Analytical Methods

Safety and Handling Precautions:

As an acyl chloride, 3-(3,4-dichlorophenyl)propanoic acid chloride is expected to be corrosive, lachrymatory, and moisture-sensitive. Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn[9][10][11].

Key Hazards:

-

Corrosive: Causes severe skin burns and eye damage upon contact[10].

-

Moisture Sensitive: Reacts violently with water to produce corrosive hydrogen chloride gas.

-

Respiratory Irritant: Inhalation of vapors can cause respiratory irritation[12].

First Aid Measures:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[9].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[9][11].

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[11][12].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention[10].

Analytical Methods:

The analysis of 3-(3,4-dichlorophenyl)propanoic acid chloride and related compounds typically involves chromatographic techniques.

-

Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) or an electron capture detector (ECD) can be used for the analysis of the parent carboxylic acid and its derivatives. The high sensitivity of ECD to halogenated compounds makes it particularly suitable[13].

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection or coupled with mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of these compounds in various matrices[14][15]. Reversed-phase columns are commonly employed for separation[15].

Conclusion

3-(3,4-Dichlorophenyl)propanoic acid chloride is a key reactive intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its safe and effective use in a research and development setting. The protocols and information provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). Continuous synthesis method of propionyl chloride.

-

Quora. (2017, July 26). How would you prepare a sample of propanoyl chloride from propanoic acid? Retrieved February 15, 2026, from [Link]

-

NIST. (n.d.). Propanoyl chloride, 3-chloro-. Retrieved February 15, 2026, from [Link]

-

ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved February 15, 2026, from [Link]

-

Pharmaceutical Technology. (2026, February 12). Analytical Method Validation Using QbD and QRM. Retrieved February 15, 2026, from [Link]

- PubMed. (n.d.). Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4- dichlorophenyl)-3-[2-(spiro-substituted piperidin-1 -. Retrieved February 15, 2026, from https://pubmed.ncbi.nlm.nih.gov/8885662/

-

Nanjing Chemical Material Corp. (2021, May 24). Uses of Propionyl Chloride. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 3-(2,4-Dichlorophenyl)propanoyl chloride. Retrieved February 15, 2026, from [Link]

-

US EPA. (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water 50487601. Retrieved February 15, 2026, from [Link]

-

NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Propionyl chloride. Retrieved February 15, 2026, from [Link]

-

US EPA. (n.d.). Environmental Chemistry Methods: Propanil; 422005-01. Retrieved February 15, 2026, from [Link]

-

PubMed. (2018, October 15). Interaction between 3,4‑dichlorophenyl‑propenoyl‑sec.‑butylamine (3,4‑DCPB), an antiepileptic drug, and cytochrome P450 in rat liver microsomes and recombinant human enzymes in vitro. Retrieved February 15, 2026, from [Link]

-

Federal Register. (2023, October 12). Propionyl Chloride. Retrieved February 15, 2026, from [Link]

Sources

- 1. 3-(3,4-DICHLOROPHENYL)PROPIONIC ACID | 25173-68-6 [chemicalbook.com]

- 2. quora.com [quora.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4- dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction between 3,4‑dichlorophenyl‑propenoyl‑sec.‑butylamine (3,4‑DCPB), an antiepileptic drug, and cytochrome P450 in rat liver microsomes and recombinant human enzymes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Federal Register :: Propionyl Chloride [federalregister.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. download.basf.com [download.basf.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pharmtech.com [pharmtech.com]

- 15. epa.gov [epa.gov]

A Technical Guide to 3-(3,4-Dichlorophenyl)propanoyl Chloride: Synthesis, Characterization, and Applications in Chemical R&D

Executive Summary

3-(3,4-Dichlorophenyl)propanoyl chloride is a highly reactive acyl chloride that serves as a pivotal intermediate in modern organic synthesis. Its structure combines a reactive propanoyl chloride moiety with a 3,4-dichlorophenyl group, a common pharmacophore found in numerous bioactive molecules. This guide provides an in-depth exploration of this compound, tailored for researchers, chemists, and drug development professionals. We will cover its definitive identification, a robust synthesis protocol from its corresponding carboxylic acid, detailed methods for spectroscopic characterization, its core chemical reactivity, and critical safety protocols for its handling and storage. The overarching goal is to equip scientists with the necessary technical knowledge to effectively and safely utilize this versatile chemical building block in their research and development endeavors.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Molecular Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-(3,4-dichlorophenyl)propanoyl chloride .[1] This name precisely describes its molecular architecture: a three-carbon acyl chloride ("propanoyl chloride") substituted at the 3-position with a dichlorinated phenyl ring, where the chlorine atoms are located at the 3- and 4-positions of the ring.

Caption: Structure of 3-(3,4-dichlorophenyl)propanoyl chloride.

Physicochemical Data

Quantitative data for this specific compound is not widely published; however, its properties can be reliably predicted based on its structure and comparison to analogous compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₇Cl₃O | (Calculated) |

| Molecular Weight | 237.51 g/mol | (Calculated) |

| Appearance | Colorless to light yellow liquid | (Predicted)[2] |

| Odor | Pungent, sharp | (Predicted)[2] |

| Boiling Point | > 200 °C (decomposes) | (Predicted) |

| Solubility | Reacts with water and alcohols; Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene) | (Chemical Class Property)[3] |

| Reactivity | Highly reactive towards nucleophiles; moisture-sensitive | (Chemical Class Property)[4] |

Synthesis and Purification

The most reliable and scalable method for preparing 3-(3,4-dichlorophenyl)propanoyl chloride is through the direct chlorination of its corresponding carboxylic acid precursor, 3-(3,4-dichlorophenyl)propanoic acid.[5][6] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts.[7][8]

Synthesis Workflow

The synthesis is a straightforward, single-step conversion followed by purification to remove excess reagent and byproducts.

Caption: General workflow for the synthesis of 3-(3,4-dichlorophenyl)propanoyl chloride.

Detailed Synthesis Protocol

Disclaimer: This protocol must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Reagents & Equipment:

-

3-(3,4-dichlorophenyl)propanoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser with a drying tube (or inert gas inlet)

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and charge it with 3-(3,4-dichlorophenyl)propanoic acid. Place the flask in a heating mantle.

-

Reagent Addition: In the fume hood, carefully add thionyl chloride (2.0-3.0 equivalents) to the flask. The addition is exothermic and will result in the evolution of HCl and SO₂ gas. Attach a reflux condenser connected to a gas outlet/scrubber immediately.

-

Reaction: Heat the mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours.[8] The progress can be monitored by the cessation of gas evolution.

-

Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride by distillation, initially at atmospheric pressure, followed by vacuum.[8]

-

Purification: The crude product is then purified by fractional distillation under high vacuum to yield the final 3-(3,4-dichlorophenyl)propanoyl chloride as a clear liquid.

Mechanistic Insight

The use of thionyl chloride is advantageous because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[7] This shifts the reaction equilibrium towards the product side according to Le Châtelier's principle, driving the reaction to completion. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Spectroscopic Characterization and Analysis

Unambiguous characterization is critical to confirm the identity and purity of the synthesized product.

Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Observation | Rationale |

| FT-IR | C=O Stretch | Strong, sharp peak at ~1800 cm⁻¹ | This characteristic high-frequency absorption is definitive for the carbonyl group in an acyl chloride.[9] |

| C-Cl Stretch | Peak around 700 cm⁻¹ | Indicates the presence of the acyl chloride C-Cl bond.[9] | |

| ¹H NMR | Aromatic Protons | Multiplets between 7.0-7.5 ppm | Signals corresponding to the three protons on the dichlorinated phenyl ring. |

| Aliphatic Protons | Two triplets at ~3.0-3.5 ppm | Signals for the two -CH₂- groups of the propane chain, showing coupling to each other. | |

| ¹³C NMR | Carbonyl Carbon | Signal at ~170 ppm | The deshielded signal characteristic of an acyl chloride carbonyl carbon. |

| Aromatic Carbons | Signals between 125-140 ppm | Signals for the six carbons of the phenyl ring. | |

| Aliphatic Carbons | Signals between 30-50 ppm | Signals for the two -CH₂- carbons. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | Peak at m/z = 236/238/240 | The characteristic isotopic pattern for three chlorine atoms will be observed. |

Protocol for Purity Assessment via Derivatization-HPLC

Direct analysis of acyl chlorides by HPLC is challenging due to their reactivity with protic solvents and potential interaction with the stationary phase. A robust method involves derivatization to a stable ester prior to analysis.[10]

-

Sample Preparation: Accurately weigh ~10 mg of the 3-(3,4-dichlorophenyl)propanoyl chloride into a vial.

-

Derivatization: Add 1 mL of anhydrous methanol to the vial and let it stand for 15 minutes at room temperature. This quantitatively converts the acyl chloride to its corresponding methyl ester, 3-(3,4-dichlorophenyl)propanoate.

-

Dilution: Dilute the resulting solution with the mobile phase (e.g., acetonitrile/water) to a final concentration of ~0.1 mg/mL.

-

HPLC Analysis: Inject the sample onto a C18 reverse-phase column. The primary peak will correspond to the methyl ester derivative. Any unreacted starting material (3-(3,4-dichlorophenyl)propanoic acid) would appear as a separate, more polar peak, allowing for purity assessment.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 3-(3,4-dichlorophenyl)propanoyl chloride stems from its high reactivity as an electrophile, making it an excellent acylating agent.

Core Reactivity Profile

The compound readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. This reactivity makes it a valuable building block for introducing the 3-(3,4-dichlorophenyl)propanoyl moiety into larger molecules.

Caption: Key reactions of 3-(3,4-dichlorophenyl)propanoyl chloride.

-

Hydrolysis: Reacts vigorously with water to form the parent 3-(3,4-dichlorophenyl)propanoic acid and hydrochloric acid.[3][11] This necessitates handling under anhydrous conditions.

-

Esterification: Reacts with alcohols to form esters. This reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.

-

Amidation: Reacts readily with primary and secondary amines to form amides. This is one of its most important applications in drug discovery.

Applications in Drug Development and Agrochemicals

The 3,4-dichlorophenyl structural motif is present in a range of biologically active compounds.

-

Pharmaceuticals: This moiety is found in compounds developed for various therapeutic areas. For instance, related 3,4-dichlorophenyl structures have been investigated for antiepileptic properties.[12] The synthesis of novel amides and esters using 3-(3,4-dichlorophenyl)propanoyl chloride is a direct route to creating libraries of new chemical entities for screening. The incorporation of chlorine atoms can enhance metabolic stability and membrane permeability of drug candidates.[13]

-

Agrochemicals: Dichloroaniline derivatives are the basis for important herbicides like Propanil.[14] 3-(3,4-Dichlorophenyl)propanoyl chloride is a key precursor for synthesizing structural analogues for use in crop protection research.[15]

Safety, Handling, and Storage

Due to its high reactivity and hazardous nature, strict safety protocols are mandatory.

-

Hazard Identification: The compound is corrosive and causes severe skin burns and eye damage.[16][17] It is harmful if swallowed or inhaled and reacts violently with water.[4][17] All handling must be based on the assumption that it is toxic and corrosive.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a flame-retardant lab coat.[4][16] Operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[18]

-

Handling: Use only in a well-ventilated area and keep away from moisture, heat, sparks, and open flames.[19] All equipment must be thoroughly dried before use. Transfers should be conducted under an inert atmosphere (e.g., nitrogen or argon) where possible.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[18][19] The container should be kept under an inert gas to prevent hydrolysis from atmospheric moisture.

-

Spill & Disposal: In case of a spill, evacuate the area. Use an inert absorbent material for containment. Do not use water. Waste must be treated as hazardous and disposed of according to local, regional, and national regulations.

Conclusion

3-(3,4-Dichlorophenyl)propanoyl chloride is a potent and versatile reagent for advanced organic synthesis. Its value lies in its ability to efficiently introduce the 3-(3,4-dichlorophenyl)propanoyl scaffold into a diverse range of molecules, particularly in the synthesis of novel amides and esters for pharmaceutical and agrochemical research. While its high reactivity demands rigorous and disciplined handling protocols, a thorough understanding of its synthesis, characterization, and chemical properties enables researchers to leverage its full potential as a strategic building block in the development of new chemical entities.

References

- Vertex AI Search. (n.d.). Production of Acyl Chlorides from Carboxylic Acids.

- TCI Chemicals. (2025, June 10). Safety Data Sheet.

- Fisher Scientific. (2025, December 18). Safety Data Sheet: Propionyl chloride.

- Fisher Scientific. (2025, December 22). Safety Data Sheet: 3-Chloropropionyl chloride.

- Loba Chemie. (2016, June 8). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS.

- Quora. (2017, July 26). How would you prepare a sample of propanoyl chloride from propanoic acid?

- Save My Exams. (2026, January 13). Acyl Chlorides (OCR A Level Chemistry A): Revision Note.

- Organic Syntheses. (n.d.). Procedure for synthesis of an acyl chloride.

- Creative PEGWorks. (n.d.). What Should Be Noticed When Using and Storing Propionyl Chloride?

- Google Patents. (n.d.). Process for the preparation of propionic acid 3,4-dichloroanilide.

- ResearchGate. (2012, December 5). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?

- Yufeng. (2022, June 21). Acyl chloride.

- Vedantu. (2024, July 2). The IUPAC name of CH3CH2COCl is A propanoyl chloride.

- ChemicalBook. (2025, July 16). 3-(3,4-DICHLOROPHENYL)PROPIONIC ACID.

- Chem-Impex. (n.d.). 3-(2,4-Dichlorophenyl)propionic acid.

- NIST. (n.d.). 3-(3,4-Dichlorophenyl)propionic acid.

- PubMed. (2018, October 15). Interaction between 3,4‑dichlorophenyl‑propenoyl‑sec.‑butylamine (3,4‑DCPB), an antiepileptic drug, and cytochrome P450.

- ChemicalBook. (2022, September 7). Synthesis and Application of Propionyl chloride.

- MDPI. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021.

Sources

- 1. The IUPAC name of CH3CH2COCl is A propanoyl chloride class 12 chemistry CBSE [vedantu.com]

- 2. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]

- 3. Acyl chloride [yufenggp.com]

- 4. fishersci.com [fishersci.com]

- 5. 3-(3,4-DICHLOROPHENYL)PROPIONIC ACID | 25173-68-6 [chemicalbook.com]

- 6. 3-(3,4-Dichlorophenyl)propionic acid [webbook.nist.gov]

- 7. quora.com [quora.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Revision Notes - Production of Acyl Chlorides from Carboxylic Acids | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 10. researchgate.net [researchgate.net]

- 11. savemyexams.com [savemyexams.com]

- 12. Interaction between 3,4‑dichlorophenyl‑propenoyl‑sec.‑butylamine (3,4‑DCPB), an antiepileptic drug, and cytochrome P450 in rat liver microsomes and recombinant human enzymes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. DE2606855A1 - Process for the preparation of propionic acid 3,4-dichloroanilide - Google Patents [patents.google.com]

- 15. chemimpex.com [chemimpex.com]

- 16. fishersci.com [fishersci.com]

- 17. lobachemie.com [lobachemie.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. What Should Be Noticed When Using and Storing Propionyl Chloride? - Nanjing Chemical Material Corp. [njchm.com]

Technical Monograph: 3-(3,4-Dichlorophenyl)propanoic Acid Scaffolds in Drug Discovery

Executive Summary & Chemical Identity

3-(3,4-Dichlorophenyl)propanoic acid (CAS: 25173-68-6) represents a privileged substructure in medicinal chemistry, serving as a versatile pharmacophore for G-protein coupled receptors (GPCRs) and nuclear hormone receptors. Its structural utility lies in its bifunctional nature: a lipophilic, metabolically robust "tail" (3,4-dichlorophenyl) connected via a flexible ethylene linker to a polar "head" (carboxylic acid).

This guide dissects the synthetic accessibility, structure-activity relationships (SAR), and therapeutic applications of this scaffold, specifically focusing on its role in GPR40 (FFAR1) agonists for Type 2 Diabetes and antimicrobial pyridazinone derivatives .

Physicochemical Profile

| Property | Value | Significance in Drug Design |

| Molecular Formula | Low molecular weight fragment (<250 Da). | |

| Molecular Weight | 219.06 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| cLogP | ~3.2 - 3.5 | High lipophilicity ensures membrane permeability; 3,4-dichloro substitution significantly boosts hydrophobic binding. |

| pKa (Acid) | ~4.5 - 4.8 | Ionized at physiological pH (7.4), facilitating electrostatic interactions with cationic receptor residues (e.g., Arginine). |

| Rotatable Bonds | 3 | Provides conformational flexibility to adapt to binding pockets. |

Synthetic Strategies

The synthesis of 3-(3,4-dichlorophenyl)propanoic acid is most efficiently achieved via the reduction of its unsaturated precursor, 3,4-dichlorocinnamic acid. This approach avoids the regioselectivity issues associated with Friedel-Crafts alkylation of 1,2-dichlorobenzene.

Core Synthesis Workflow

The preferred laboratory route involves a Knoevenagel Condensation followed by Catalytic Hydrogenation . This sequence is high-yielding and scalable.[1]

Figure 1: Synthetic pathway from commercial starting materials to the target scaffold.

Detailed Experimental Protocol: Catalytic Hydrogenation

Objective: Conversion of 3,4-dichlorocinnamic acid to 3-(3,4-dichlorophenyl)propanoic acid. Rationale: The double bond reduction must be chemoselective to avoid dehalogenation (removal of Cl atoms), which can occur under vigorous hydrogenation conditions.

Materials:

-

Substrate: 3,4-Dichlorocinnamic acid (1.0 equiv)

-

Catalyst: 5% Pd/C (or Pd/beta-zeolite for higher selectivity)

-

Solvent: Ethyl Acetate or Methanol[1]

-

Hydrogen Source:

balloon (1 atm)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve 3,4-dichlorocinnamic acid (e.g., 5.0 g) in Ethyl Acetate (50 mL). The choice of ethyl acetate over methanol minimizes the risk of esterification side reactions if trace acid is present.

-

Catalyst Addition: Carefully add 5% Pd/C (10 wt% loading relative to substrate) under an inert nitrogen atmosphere. Caution: Dry Pd/C is pyrophoric.

-

Hydrogenation: Purge the flask with nitrogen (

), then with hydrogen (-

Control Point: Monitor reaction via TLC (System: Hexane/EtOAc 3:1). The starting material (cinnamic acid) will show UV activity and lower polarity; the product will be UV active but lack the conjugation absorbance shift.

-

-

Work-up: After consumption of starting material (typically 2–4 hours), filter the mixture through a Celite pad to remove the catalyst. Wash the pad with ethyl acetate.[2]

-

Isolation: Concentrate the filtrate under reduced pressure. The product typically crystallizes as a white solid. Recrystallize from Hexane/Ether if necessary.

-

Validation:

NMR should show the disappearance of vinylic protons (6.5–7.5 ppm region) and the appearance of two triplets (approx. 2.6 ppm and 2.9 ppm) corresponding to the ethylene linker.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The 3-(3,4-dichlorophenyl)propanoic acid scaffold is a "privileged structure" because it mimics endogenous fatty acids and amino acid metabolites while providing superior metabolic stability.

Target Class: GPR40 (FFAR1) Agonists

GPR40 is a GPCR activated by medium-to-long chain fatty acids, enhancing glucose-dependent insulin secretion.

-

Mechanism: The carboxylic acid "head" of the scaffold mimics the carboxylate of endogenous ligands (e.g., linoleic acid), forming an ionic bond with Arg183 and Arg258 inside the GPR40 binding pocket.

-

Role of 3,4-Dichloro Substitution:

-

Hydrophobic Clamp: The 3,4-dichlorophenyl group sits in a deep lipophilic pocket. The chlorine atoms provide a specific steric and electronic fit that is superior to the unsubstituted phenyl ring.

-

Metabolic Blockade: The 4-position of a phenyl ring is a primary site for CYP450-mediated hydroxylation. Blocking this with a Chlorine atom (

) significantly extends the half-life (

-

Target Class: Antimicrobial Pyridazinones

Derivatives where the carboxylic acid is cyclized with hydrazine yield pyridazinone analogues.

-

Activity: These derivatives have shown potency against Mycobacterium tuberculosis and Candida albicans.

-

SAR Insight: The 3,4-dichloro motif is essential here for penetrating the waxy cell wall of Mycobacteria.

SAR Visualization: The GPR40 Interaction Mode

Figure 2: Pharmacophore dissection of the scaffold in the context of GPR40 receptor binding.

Case Study: GPR40 Agonist Optimization

Context: High-throughput screening often identifies phenylpropanoic acids as hits for GPR40. Optimization Logic:

-

Hit: 3-phenylpropanoic acid (

). Weak potency, rapid metabolism. -

Lead: 3-(4-chlorophenyl)propanoic acid. Improved lipophilicity, slightly better potency.

-

Optimized Scaffold: 3-(3,4-dichlorophenyl)propanoic acid .

-

The addition of the 3-Cl substituent often results in a 10-fold increase in potency due to optimal filling of the hydrophobic crevice in the receptor.

-

Reference: This structural logic parallels the development of Fasiglifam (TAK-875) and AMG-837, where the acidic head and lipophilic tail balance is critical [1, 2].

-

Experimental Protocol: Biological Assay (GPR40 Calcium Flux)

Objective: To validate the agonist activity of the synthesized derivative.

Principle: GPR40 couples to

-

Cell Line: CHO-K1 cells stably expressing human GPR40 (FFAR1).

-

Reagent: FLIPR Calcium Assay Kit.

-

Procedure:

-

Seed cells (10,000/well) in 384-well black plates. Incubate overnight.

-

Load cells with Calcium-sensitive dye (Fluo-4 AM) for 1 hour at

. -

Prepare compound dilutions in HBSS buffer (Assay buffer). Ensure DMSO concentration < 0.5%.

-

Add compound to cells and monitor fluorescence (Ex 488 nm / Em 525 nm) in real-time using a FLIPR Tetra system.

-

-

Data Analysis: Calculate the Area Under the Curve (AUC) of the calcium transient. Normalize to maximum response (using a reference agonist like Linoleic Acid or AMG-837). Plot dose-response to determine

.

Future Outlook & Emerging Trends

-

Dual Agonism: Researchers are currently hybridizing this scaffold to target both PPAR

and GPR40 simultaneously. The 3-(3,4-dichlorophenyl)propanoic acid moiety is compatible with both pharmacophores, offering a potential "single-molecule cocktail" for metabolic syndrome. -

KMO Inhibition: Emerging evidence suggests this scaffold may also inhibit Kynurenine 3-monooxygenase (KMO), offering a new avenue for treating pancreatitis and neurodegenerative disorders [3].

References

-

Discovery of GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. Source: ACS Medicinal Chemistry Letters, 2018. URL:[Link]

-

Discovery of 3-aryl-3-ethoxypropanoic acids as orally active GPR40 agonists. Source: Bioorganic & Medicinal Chemistry Letters, 2014. URL:[Link]

-

Inhibiting KMO brings KO for pancreatitis sequelae. Source: BioWorld, 2016. URL:[Link]

-

Antimicrobial activity of 3,4-dichlorophenyl-ureas and related derivatives. Source: PubMed, 1999. URL:[Link]

Sources

An In-depth Technical Guide to the Safe Handling of Beta-(3,4-dichlorophenyl)propionyl Chloride

Understanding the Inherent Reactivity and Hazards

Beta-(3,4-dichlorophenyl)propionyl chloride is a derivative of propionyl chloride, featuring a dichlorinated phenyl ring. The primary driver of its reactivity is the acyl chloride functional group (-COCl). The carbon atom in this group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it susceptible to nucleophilic attack.[1][2] This inherent reactivity is the source of its primary hazards.

Key Hazards:

-

Violent Reaction with Water: Acyl chlorides react vigorously, and often violently, with water and other protic solvents (e.g., alcohols, amines).[1][3][4] This exothermic reaction produces the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[3][4] The rapid evolution of HCl gas can cause a dangerous pressure buildup in enclosed containers.

-

Corrosivity: Due to its reactivity and the generation of HCl upon contact with moisture, beta-(3,4-dichlorophenyl)propionyl chloride is expected to be highly corrosive. It can cause severe burns to the skin, eyes, and respiratory tract.[5][6][7]

-

Toxicity: Inhalation of vapors or aerosols can be toxic, causing chemical burns to the respiratory tract.[7][8] Ingestion is also harmful and can lead to severe damage to the digestive tract.[6][7]

-

Lachrymator: Like many acyl chlorides, it is expected to be a lachrymator, a substance that irritates the eyes and causes tearing.[6][9]

The following diagram illustrates the reaction of an acyl chloride with water, a primary safety concern.

Caption: Reaction of an acyl chloride with water, producing a carboxylic acid and hydrogen chloride gas.

Prudent Laboratory Practices for Safe Handling

Given the hazardous nature of beta-(3,4-dichlorophenyl)propionyl chloride, stringent adherence to safety protocols is paramount. The following procedures are based on best practices for handling reactive acyl chlorides.

2.1. Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

| Control/PPE | Specification | Rationale |

| Ventilation | Chemical Fume Hood | To prevent inhalation of corrosive and toxic vapors and gases.[10] |

| Eye Protection | Tightly fitting safety goggles and a face shield | To protect against splashes and vapors that can cause severe eye damage.[8] |

| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber or laminate film) | To prevent skin contact and chemical burns.[5][7] |

| Body Protection | Flame-retardant lab coat and closed-toe shoes | To protect against spills and splashes. |

| Emergency Equipment | Eyewash station and safety shower in close proximity | For immediate decontamination in case of accidental exposure.[9][10] |

2.2. Handling and Storage Protocols

-

Moisture-Free Environment: Always handle and store beta-(3,4-dichlorophenyl)propionyl chloride under anhydrous (dry) conditions.[1][11] Keep containers tightly closed and, if possible, under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Grounding and Bonding: For transfers of larger quantities, ground and bond containers to prevent static discharge, which could be an ignition source.[10]

-

Incompatible Materials: Avoid contact with water, alcohols, amines, bases, and strong oxidizing agents.[10][12]

-

Storage: Store in a cool, dry, well-ventilated area designated for corrosive and flammable materials, away from incompatible substances.[9][10]

The workflow for safely handling this compound is outlined below.

Caption: A stepwise workflow for the safe handling of beta-(3,4-dichlorophenyl)propionyl chloride.

Emergency Response: A Calm and Calculated Approach

In the event of an accidental exposure or spill, a rapid and correct response is critical to minimizing harm.

3.1. First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13][14] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[15][16] Seek immediate medical attention.[5][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.[5][18] |

| Ingestion | Do NOT induce vomiting.[6][19] Rinse the mouth with water and drink one or two glasses of water or milk.[19] Seek immediate medical attention.[7][13] |

3.2. Spill and Fire Management

-

Spills: Evacuate the area and remove all ignition sources.[6] For small spills, absorb the material with a dry, inert absorbent (e.g., sand, vermiculite) and place it in a tightly sealed container for disposal.[10] Do not use water or combustible materials for cleanup.[10]

-

Fires: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[10] Do NOT use water, as it will react violently with the acyl chloride.[7][9] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Disposal Considerations

Waste beta-(3,4-dichlorophenyl)propionyl chloride and contaminated materials are considered hazardous waste.

-

Neutralization: For small quantities, the material can be slowly and cautiously added to a stirred, cooled solution of sodium bicarbonate or a mixture of ice and sodium hydroxide solution to hydrolyze it before disposal. This should only be performed by trained personnel in a fume hood.

-

Disposal: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

While beta-(3,4-dichlorophenyl)propionyl chloride is a valuable reagent in synthetic chemistry, its inherent reactivity necessitates a profound respect for its hazards. By understanding its chemical properties and adhering to the rigorous safety protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment for themselves and their colleagues. Proactive safety measures, including proper training, the consistent use of engineering controls and PPE, and a clear understanding of emergency procedures, are the cornerstones of responsible chemical research.

References

-

Reactions of Acyl Chlorides with Water. (2023). Chemistry LibreTexts. [Link]

-

Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. chemguide. [Link]

-

Acyl Chlorides (A-Level). ChemistryStudent. [Link]

-

Explaining the reaction between acyl chlorides and water - addition / elimination. chemguide. [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]

-

Cholesterol β-D-glucoside|7073-61-2|MSDS. DC Chemicals. [Link]

-

Acid and chemical burns. NHS. [Link]

-

First Aid for Acid Attacks. National Business Crime Centre. [Link]

-

First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

-

Acid Attack First Aid: What you need to do to. (2017). Liverpool Training Solutions. [Link]

-

Material Safety Data Sheet - Propionyl chloride, 98%. Cole-Parmer. [Link]

-

First Aid - Chemical Poisoning. (2019). Ministry of Health, Saudi Arabia. [Link]

-

SAFETY DATA SHEET - Propionyl chloride. (2010). Fisher Scientific. [Link]

-

3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. (2016). Loba Chemie. [Link]

-

MATERIAL SAFETY DATA SHEET (MSDS) - SECTION 1. KSCL (KRISHNA). [Link]

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. eastharbourgroup.com [eastharbourgroup.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 12. fishersci.com [fishersci.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. kscl.co.in [kscl.co.in]

- 15. Acid and chemical burns - NHS [nhs.uk]

- 16. nbcc.police.uk [nbcc.police.uk]

- 17. liverpooltrainingsolutions.uk.com [liverpooltrainingsolutions.uk.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. First Aid - Chemical Poisoning [moh.gov.sa]

Methodological & Application

Application Note: Preparation of 3-(3,4-Dichlorophenyl)propanamide Derivatives

Abstract & Application Context

This technical guide details the preparation of 3-(3,4-dichlorophenyl)propanamide (CAS: 39960-04-8) and its derivatives. This scaffold is a critical structural motif in medicinal chemistry, distinct from the herbicide Propanil (which is an anilide, not a propanamide).

The 3-phenylpropanamide backbone, particularly with the lipophilic 3,4-dichloro substitution, serves as a pharmacophore in various therapeutic areas, including:

-

TRPV1 Antagonists: Modulation of pain pathways.

-

KCNQ Channel Openers: Treatment of epilepsy and neuronal excitability.

-

Metabolic Modulators: Intermediates for PPAR agonists.

This guide provides two validated synthetic routes: a robust Acid Chloride Method suitable for scale-up, and a Carbonyldiimidazole (CDI) Coupling Method ideal for library generation and sensitive substrates.

Retrosynthetic Analysis & Strategy

The synthesis strategy hinges on the activation of the carboxylic acid precursor, 3-(3,4-dichlorophenyl)propanoic acid . The electron-withdrawing nature of the dichloro-substitution on the phenyl ring increases the lipophilicity of the molecule but has minimal electronic effect on the distal carboxylic acid, allowing for standard amidation protocols.

Strategic Workflow (DOT Visualization)

Figure 1: Retrosynthetic pathway showing the upstream generation of the acid precursor and two divergent amidation routes.

Precursor Synthesis (Upstream)

If the acid precursor 3-(3,4-dichlorophenyl)propanoic acid is not purchased commercially (e.g., CAS 25173-68-6), it must be synthesized via the Knoevenagel-Doebner condensation followed by hydrogenation.

Protocol:

-

Condensation: React 3,4-dichlorobenzaldehyde (1.0 eq) with malonic acid (1.2 eq) in pyridine with catalytic piperidine. Heat to 100°C until

evolution ceases. -

Workup: Pour into ice-HCl. Filter the precipitate (3,4-dichlorocinnamic acid).

-

Reduction: Hydrogenate the cinnamic acid derivative using

(5%) in EtOAc under

Method A: The Acid Chloride Route (Scale-Up)

This method is preferred for multi-gram to kilogram scale synthesis due to low reagent cost and simple purification.

Reagents & Materials

| Component | Equivalents | Role |

| 3-(3,4-Dichlorophenyl)propanoic acid | 1.0 | Substrate |

| Thionyl Chloride ( | 3.0 | Chlorinating Agent |

| DMF (Anhydrous) | 0.05 (Cat.) | Catalyst |

| Ammonium Hydroxide (28-30%) | 5.0 | Amine Source |

| Dichloromethane (DCM) | Solvent | Reaction Medium |

Step-by-Step Protocol

-

Activation:

-

In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

), dissolve the carboxylic acid (10 mmol) in dry DCM (20 mL). -

Add catalytic DMF (2-3 drops). Mechanism: DMF forms a Vilsmeier-Haack type intermediate, significantly accelerating the reaction.

-

Add thionyl chloride (30 mmol) dropwise.

-

Heat to reflux (40°C) for 2–3 hours. Monitor by TLC (convert a mini-aliquot to methyl ester using MeOH to check completion).

-

-

Evaporation:

-

Cool the mixture and concentrate under reduced pressure to remove excess

and solvent. -

Critical Step: Co-evaporate with dry toluene (2x) to remove trace thionyl chloride. This prevents violent quenching in the next step.

-

-

Amidation:

-

Redissolve the crude acid chloride (yellow oil) in dry DCM (15 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add Ammonium Hydroxide (28% aq) or bubble anhydrous ammonia gas through the solution.

-

Observation: A white precipitate (the amide) will form immediately.

-

-

Workup:

-

Dilute with water (50 mL) and extract with DCM (3 x 30 mL).

-

Wash the organic layer with 1M HCl (to remove unreacted amine), then sat.

(to remove unreacted acid), and finally brine. -

Dry over

and concentrate.

-

Method B: The CDI Coupling Route (Mild Conditions)

This method avoids acidic conditions and is ideal if the "derivatives" involve complex amines sensitive to acid chlorides.

Reagents & Materials

| Component | Equivalents | Role |

| 3-(3,4-Dichlorophenyl)propanoic acid | 1.0 | Substrate |

| 1,1'-Carbonyldiimidazole (CDI) | 1.1 | Coupling Agent |

| Ammonium Chloride ( | 3.0 | Amine Source |

| Diisopropylethylamine (DIEA) | 3.0 | Base |

| THF (Anhydrous) | Solvent | Reaction Medium |

Step-by-Step Protocol

-

Activation:

-

Dissolve the acid (1.0 eq) in anhydrous THF (0.2 M concentration) under nitrogen atmosphere.

-

Add CDI (1.1 eq) in one portion.

-

Stir at room temperature for 1–2 hours.

-

Visual Check: Evolution of

gas bubbles indicates successful activation (formation of the acyl-imidazole).

-

-

Coupling:

-

Add solid

(3.0 eq) followed by DIEA (3.0 eq). -

Stir at room temperature overnight (12–16 hours).

-

-

Workup:

-

Remove THF under reduced pressure.

-

Redissolve residue in EtOAc.

-

Wash with 10% citric acid (removes imidazole byproduct), then sat.

. -

Recrystallize from EtOAc/Hexanes if necessary.

-

Purification & Characterization Logic

The 3,4-dichloro moiety imparts significant lipophilicity (

QC Workflow (DOT Visualization)

Figure 2: Decision tree for purification based on crude purity and physical state.

Expected Analytical Data

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expected range 120–125°C (derivative dependent).

-

1H NMR (DMSO-d6, 400 MHz):

- 7.50 (d, J=2.0 Hz, 1H, Ar-H2)

- 7.48 (d, J=8.2 Hz, 1H, Ar-H5)

- 7.20 (dd, 1H, Ar-H6)

-

7.30 & 6.80 (br s, 2H,

-

2.80 (t, 2H,

-

2.35 (t, 2H,

Troubleshooting "The Expert's Corner"

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Hydrolysis of Acid Chloride | Ensure toluene co-evaporation is thorough; use fresh anhydrous DCM. |

| Sticky Oil Product | Trapped Solvent/Impurities | The dichloro-ring increases solubility in organics. Triturate with cold pentane or diethyl ether to induce crystallization. |

| Incomplete Reaction (Method B) | Old CDI | CDI hydrolyzes rapidly in moist air. Use fresh reagent or switch to EDC/HOBt coupling. |

| Dechlorination | Over-reduction (Precursor synthesis) | If synthesizing the acid via hydrogenation, stop reaction immediately upon |

References

-

PubChem. 3-(3,4-Dichlorophenyl)propanamide (Compound).[1] National Library of Medicine. Available at: [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

- Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631, 2009. (Review of coupling agents like CDI).

- Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852, 2005. (Mechanistic insights into Method B).

Sources

Synthesis of 3,4-Dichlorophenyl Propanoyl-Based Heterocycles: Application Notes and Protocols

Abstract

The 3,4-dichlorophenyl moiety is a critical pharmacophore in modern drug discovery, valued for its lipophilic and electronic properties that enhance biological activity and metabolic stability. When incorporated into heterocyclic scaffolds, it gives rise to a class of compounds with significant therapeutic potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of various five- and six-membered heterocycles derived from 3,4-dichlorophenyl propanoyl precursors. We delve into the strategic synthesis of key intermediates, such as chalcones, and their subsequent cyclization to form pyrazolines and pyrimidines. The protocols herein are presented with detailed, step-by-step instructions, mechanistic insights, and justifications for experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the 3,4-Dichlorophenyl Moiety in Heterocyclic Chemistry

The 3,4-dichlorophenyl group is a privileged structural motif in medicinal chemistry. Its presence can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The two chlorine atoms create a distinct electronic environment and increase lipophilicity, which can enhance binding affinity to biological targets and improve cell membrane permeability.

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast number of pharmaceuticals.[1] The fusion of the 3,4-dichlorophenyl moiety with versatile heterocyclic cores, such as pyrazoles and pyrimidines, has yielded compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4]

This guide focuses on a logical and efficient synthetic pathway, beginning with the synthesis of a versatile intermediate, a chalcone, which serves as the primary building block for subsequent heterocycle formation.

Strategic Synthesis of the Chalcone Intermediate

The cornerstone of the syntheses described is the preparation of an α,β-unsaturated ketone, commonly known as a chalcone.[5] Chalcones are valuable precursors for a variety of heterocyclic compounds.[6] The most reliable and widely used method for their synthesis is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aldehyde and a ketone.[6]

Workflow for Chalcone Synthesis

The overall workflow involves a two-step process starting from commercially available materials. First, a suitable ketone precursor is synthesized, followed by the Claisen-Schmidt condensation to yield the target chalcone.

Sources

- 1. scispace.com [scispace.com]

- 2. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. chemrevlett.com [chemrevlett.com]

Application Note: 3-(3,4-Dichlorophenyl)propanoyl Chloride in Medicinal Chemistry

Introduction: The "Privileged" Linker

In modern drug discovery, the 3,4-dichlorophenyl moiety is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets (e.g., Sertraline, Lurasidone). It offers two critical advantages:

-

Metabolic Stability: The chlorine atoms at the 3 and 4 positions block common sites of CYP450-mediated metabolic oxidation, significantly extending the half-life of the parent molecule.

-

Lipophilicity Modulation: The moiety increases LogP, enhancing membrane permeability, while the halogen atoms can participate in specific halogen-bonding interactions within protein binding pockets.

3-(3,4-dichlorophenyl)propanoyl chloride (CAS: 85953-29-3) serves as a high-reactivity electrophilic anchor, allowing researchers to attach this privileged motif to amines (via amides) or alcohols (via esters), or to cyclize it into 6,7-dichloro-1-indanone scaffolds.

Chemical Profile & Stability[1]

| Property | Data / Description |

| CAS Number | 85953-29-3 |

| Formula | C₉H₇Cl₃O |

| Molecular Weight | 237.51 g/mol |

| Physical State | Viscous liquid or low-melting solid (typically yellow/brown). |

| Reactivity | High. Reacts violently with water/protic solvents to release HCl.[1] |

| Storage | Store under inert atmosphere (N₂/Ar) at 2–8°C. Hydrolysis yields 3-(3,4-dichlorophenyl)propanoic acid. |

Key Handling Insight: Unlike simple benzoyl chlorides, the propyl chain in this reagent adds conformational flexibility. While this reduces steric hindrance during coupling, it also facilitates intramolecular side reactions if Lewis acids are present (see Protocol B).

Protocol A: High-Efficiency Amide Coupling (Library Synthesis)

Primary Application: Derivatization of amine-based hits to explore Structure-Activity Relationships (SAR).

Rationale

This protocol uses a "scavenger base" approach to neutralize the HCl by-product immediately. We prioritize Dichloromethane (DCM) over DMF to facilitate easier workup (evaporation) for high-throughput libraries.

Materials

-

Reagent: 3-(3,4-dichlorophenyl)propanoyl chloride (1.1 equiv).

-

Substrate: Primary or Secondary Amine (1.0 equiv).

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5–2.0 equiv).

-

Solvent: Anhydrous DCM (0.1 M concentration relative to amine).

Step-by-Step Methodology

-

Preparation: Flame-dry a reaction vial and purge with Nitrogen.

-

Dissolution: Dissolve the amine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM. Stir for 5 minutes to ensure homogeneity.

-

Controlled Addition: Add the acid chloride (1.1 equiv) dropwise at 0°C (ice bath).

-

Why? Although the propyl chain reduces steric bulk, the reaction is exothermic. Low temperature prevents the formation of di-acylated byproducts if the amine is primary.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Validation (Self-Check):

-

TLC: Check for disappearance of the starting amine (ninhydrin stain).

-

Quench Test: Remove a 10 µL aliquot, quench with MeOH. Inject into LCMS. Look for the Methyl Ester mass (MW of acid + 14) to confirm excess acid chloride was present, ensuring full conversion of the amine.

-

-

Workup: Wash with 1N HCl (to remove unreacted amine/DIPEA), followed by saturated NaHCO₃ (to remove hydrolyzed acid). Dry organic layer over MgSO₄.

Protocol B: Intramolecular Friedel-Crafts Cyclization (Indanone Synthesis)

Primary Application: Synthesis of 6,7-dichloro-1-indanone scaffolds.

Rationale

This transformation constructs the bicyclic indanone core. The reaction is intramolecular , but intermolecular polymerization is a major competing pathway.

-

Critical Control Point: High Dilution . By keeping the concentration low, you statistically favor the reaction of the acylium ion with its own tethered ring over a neighboring molecule.

Materials

-

Substrate: 3-(3,4-dichlorophenyl)propanoyl chloride (1.0 equiv).

-

Lewis Acid: Aluminum Chloride (AlCl₃) (1.2–1.5 equiv). Must be anhydrous/fresh.

-

Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology

-

Lewis Acid Suspension: In a flame-dried round-bottom flask under Argon, suspend AlCl₃ (1.2 equiv) in DCM (volume calculated for 0.05 M final concentration).

-

Slow Addition: Dissolve the acid chloride in a small volume of DCM. Add this solution dropwise to the AlCl₃ suspension over 30–60 minutes.

-

Why? Slow addition maintains a low instantaneous concentration of the active electrophile, favoring cyclization (Ring Closure) over polymerization.

-

-

Reflux (Conditional): Stir at RT for 1 hour. If LCMS shows incomplete conversion, heat to reflux (40°C) for 2 hours.

-

Note: The electron-withdrawing chlorine atoms on the ring deactivate it, making the Friedel-Crafts reaction slower than with a simple phenyl ring. Heat is often required.

-

-

Quenching (Exothermic): Cool to 0°C. Pour the mixture slowly onto a slurry of ice and 1N HCl.

-

Why? This breaks the strong Aluminum-Oxygen complex formed with the product ketone.

-

-

Isolation: Extract with DCM. Wash with brine. The product, 6,7-dichloro-2,3-dihydro-1H-inden-1-one , is typically a solid that can be recrystallized from Hexanes/EtOAc.

Mechanistic Visualization

The following diagram illustrates the divergent pathways. The desired path (Intramolecular Cyclization) is favored by dilution, while the undesired path (Intermolecular Acylation) dominates at high concentrations.

Figure 1: Mechanistic divergence in the AlCl₃-mediated reaction. Success depends strictly on concentration control to favor the green pathway.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield (Amide) | Hydrolysis of Acid Chloride | Ensure solvent is anhydrous. Check reagent quality (if it smells like vinegar/acrid HCl before opening, it may be degraded). |

| Incomplete Cyclization | Deactivated Ring | The two Cl atoms reduce nucleophilicity. Switch solvent to DCE and reflux at 83°C. |

| Sticky Black Tar | Polymerization | Concentration was too high during Protocol B. Repeat with slower addition and more solvent. |

Safety & Handling

-

Corrosivity: This reagent releases HCl gas immediately upon contact with moisture. Handle only in a fume hood.

-

PPE: Neoprene gloves, safety goggles, and lab coat are mandatory.

-

Waste: Quench excess reagent with Methanol before disposal into halogenated organic waste.

References

-

Compound Data: National Center for Biotechnology Information. (2023).[2][3][4] PubChem Compound Summary for CID 11310504, 3-(3,4-Dichlorophenyl)propanamide (Amide derivative reference for scaffold properties). Retrieved from [Link]

- Friedel-Crafts Methodology: Eames, J., et al. (2001). An Efficient Protocol for the Intramolecular Friedel-Crafts Acylation. Journal of Chemical Research.

-

Indanone Synthesis: Patil, M. L., et al. (2008). Synthesis of 5,6-dichloroindan-1-one. (Analogous structural synthesis). Retrieved from [Link] (General Organic Syntheses database for Friedel-Crafts protocols).

Sources

- 1. CAS 15893-42-2: 3-(4-METHOXYPHENYL)PROPIONYL CHLORIDE [cymitquimica.com]

- 2. Propionyl chloride - Wikipedia [en.wikipedia.org]

- 3. 3-(3,4-Dichlorophenyl)propanamide | C9H9Cl2NO | CID 11310504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

catalytic acylation with 3-(3,4-dichlorophenyl)propanoyl chloride

Application Note: Catalytic Acylation Protocols using 3-(3,4-Dichlorophenyl)propanoyl Chloride

Executive Summary & Pharmacophore Context

3-(3,4-Dichlorophenyl)propanoyl chloride is a high-value electrophilic building block, primarily utilized in the synthesis of 5,6-dichloro-1-indanone scaffolds—a critical pharmacophore in the development of acetylcholinesterase inhibitors (e.g., Donepezil analogs) and monoamine reuptake inhibitors (e.g., Indatraline).[1]

While traditional acylation methods rely on stoichiometric Lewis acids (e.g.,

-

Intramolecular Friedel-Crafts Cyclization: Utilizing Bismuth(III) Triflate as a moisture-tolerant, reusable Lewis acid catalyst to generate the indanone core.[1]

-

Intermolecular Nucleophilic Acylation: Utilizing DMAP (4-Dimethylaminopyridine) for the rapid derivatization of hindered amines or alcohols.

Mechanistic Principles

The choice of catalyst dictates the reaction pathway. Understanding the active intermediate is crucial for troubleshooting.

Pathway A: Lewis Acid Catalysis (Friedel-Crafts)

In the cyclization to indanone, the catalyst (

Pathway B: Nucleophilic Catalysis (Amidation/Esterification)

DMAP attacks the carbonyl carbon to form an N-acylpyridinium salt .[1][2] This intermediate is significantly more electrophilic than the parent acid chloride due to the resonance-stabilized positive charge and the good leaving group ability of the pyridine ring.[2]

Figure 1: Divergent catalytic pathways.[1] Pathway A (Red) utilizes Lewis acidity for C-acylation.[1] Pathway B (Green) utilizes nucleophilicity for heteroatom acylation.

Protocol A: Intramolecular Cyclization (Indanone Synthesis)

Objective: Synthesis of 5,6-dichloro-1-indanone via catalytic Friedel-Crafts acylation.

Advantage:

Materials

-

Substrate: 3-(3,4-dichlorophenyl)propanoyl chloride (1.0 equiv).

-

Catalyst: Bismuth(III) trifluoromethanesulfonate [

] (1–5 mol%). -

Solvent: Nitromethane (

) or Chlorobenzene (anhydrous). -

Quench: Saturated

.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(3,4-dichlorophenyl)propanoyl chloride (10 mmol) in Nitromethane (20 mL).

-

Note: Nitromethane is preferred for metal triflates as it stabilizes the acylium intermediate.

-

-

Catalyst Addition: Add

(0.05 mmol, 0.5 mol%) in one portion.-

Critical: The reaction mixture should remain homogenous. If using chlorobenzene, higher temperatures may be required.

-

-

Reaction: Heat the mixture to 80°C under an Argon atmosphere. Monitor via TLC (Hexane/EtOAc 8:2).

-

Endpoint: Disappearance of the acid chloride (usually 2–4 hours). The product spot will be less polar than the hydrolyzed acid but more polar than the starting chloride.

-

-

Work-up: Cool to room temperature. Filter the mixture through a short pad of silica gel (to remove the catalyst). Rinse with dichloromethane.

-

Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the solid residue from Hexane/Ethanol to yield 5,6-dichloro-1-indanone.

Performance Comparison

| Parameter | Traditional ( | Catalytic ( |

| Catalyst Loading | 120–150 mol% | 1–5 mol% |

| Conditions | Strictly Anhydrous | Moisture Tolerant |

| Work-up | Ice/Acid Quench (Exothermic) | Filtration / Evaporation |

| Waste Stream | High (Aluminum salts) | Low (Recyclable catalyst) |

| Yield | 85–90% | 88–94% |

Protocol B: Intermolecular Amidation (Library Synthesis)

Objective: Coupling of 3-(3,4-dichlorophenyl)propanoyl chloride with hindered secondary amines. Advantage: DMAP catalyzes the reaction 10^3–10^4 times faster than pyridine alone.

Materials

-

Electrophile: 3-(3,4-dichlorophenyl)propanoyl chloride (1.1 equiv).[1]

-

Nucleophile: Secondary amine (e.g., N-methylpiperazine) (1.0 equiv).[1]

-

Catalyst: DMAP (10 mol%).

-

Base Scavenger: Triethylamine (

) or DIPEA (1.2 equiv). -

Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Methodology

-

Solution A: Dissolve the amine (1.0 mmol),

(1.2 mmol), and DMAP (0.1 mmol) in DCM (5 mL) at 0°C. -

Addition: Add a solution of 3-(3,4-dichlorophenyl)propanoyl chloride (1.1 mmol in 2 mL DCM) dropwise over 10 minutes.

-

Incubation: Allow to warm to room temperature and stir for 1 hour.

-

Quench: Add 10% citric acid solution (removes DMAP and unreacted amine).

-

Extraction: Wash the organic layer with sat.

(removes hydrolyzed acid byproduct) and brine. -

Drying: Dry over

and concentrate.

Troubleshooting & Optimization

Self-Validating The System

-

The "Water Test": Before starting Protocol A, take a tiny aliquot of the acid chloride and add it to water. If it does not vigorously fizz and generate HCl fumes, the reagent has already hydrolyzed to the carboxylic acid (3-(3,4-dichlorophenyl)propanoic acid). Do not proceed. Treat with Thionyl Chloride (

) to regenerate the acid chloride. -

Monitoring Reaction Progress:

-

HPLC: The acid chloride is unstable on reverse-phase columns.[1] Quench an aliquot with methanol before injection. You will monitor the formation of the methyl ester derivative as a surrogate for the acid chloride.

-

Figure 2: Operational workflow for the catalytic cyclization process, including the critical reagent quality check.

Safety & Handling

-

Corrosivity: 3-(3,4-dichlorophenyl)propanoyl chloride releases HCl upon contact with moisture.[1] Handle only in a fume hood.

-

Lachrymator: Vapors are irritating to eyes and mucous membranes.

-

Waste: The Bismuth protocol significantly reduces metal waste compared to Aluminum processes. Dispose of Bismuth residues as heavy metal waste, though recycling is possible.

References

- Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions. Wiley-Interscience.

-

Desmurs, J. R., et al. (1997). "Surprising catalytic activity of bismuth(III) triflate in the Friedel-Crafts acylation reaction." Tetrahedron Letters, 38(51), 8871-8874.

-

Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 17(8), 569-583.

-

Tran, P. H., et al. (2017).[8] "Greener Friedel-Crafts Acylation using Microwave-enhanced reactivity of Bismuth Triflate." ChemistrySelect, 2(1), 332-336.

-

PubChem. "3-(3,4-dichlorophenyl)propanoyl chloride - Compound Summary."[1] National Library of Medicine.

Sources

- 1. 5-Chloro-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 8. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: 3-(3,4-dichlorophenyl)propanoyl chloride

Welcome to the dedicated support center for handling 3-(3,4-dichlorophenyl)propanoyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reactive acyl chloride, with a specific focus on the unexpected formation of precipitates. Our goal is to provide you with the expertise and practical guidance to ensure the success and reproducibility of your experiments.

Introduction

3-(3,4-dichlorophenyl)propanoyl chloride is a crucial intermediate in the synthesis of various pharmaceutical compounds. As an acyl chloride, it is highly reactive, particularly towards nucleophiles like water, alcohols, and amines.[1][2] This reactivity, while essential for its intended chemical transformations, also makes it susceptible to degradation and side reactions that can lead to the formation of insoluble byproducts, manifesting as precipitates. Understanding the underlying causes of this precipitation is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.

Part 1: Troubleshooting Guide - Unwanted Precipitate Formation

This section addresses the most pressing issue encountered when working with 3-(3,4-dichlorophenyl)propanoyl chloride: the sudden or unexpected appearance of a solid precipitate.

Initial Diagnosis: What is the Precipitate?

The first step in troubleshooting is to identify the likely nature of the precipitate. Given the reactivity of acyl chlorides, the precipitate is often not the starting material but rather a byproduct of a reaction with trace contaminants.

Question: I've observed a white solid crashing out of my solution of 3-(3,4-dichlorophenyl)propanoyl chloride in an aprotic solvent. What is it likely to be?

Answer: The most probable identity of the white precipitate is the corresponding carboxylic acid, 3-(3,4-dichlorophenyl)propanoic acid.[3][4] This occurs due to the hydrolysis of the acyl chloride by trace amounts of water present in the solvent, on the glassware, or introduced from the atmosphere.[5][6][7]

-